5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole
Overview
Description
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 1-chloroethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 1-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Scientific Research Applications
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-vinyl-1H-pyrazole
- Ethyl 5-(1-chloroethyl)-2-furoate
- 3-chloromethyl-1-(2-chloroethyl)pyrazole
Uniqueness
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(1-chloroethyl)-1-methyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHTQHLQKTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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